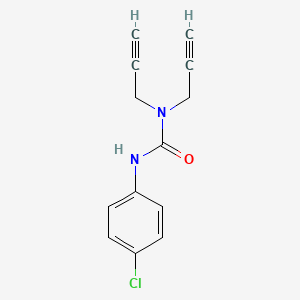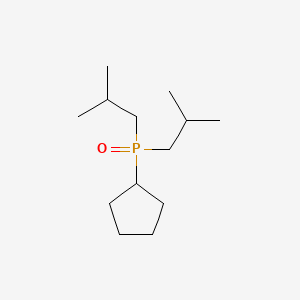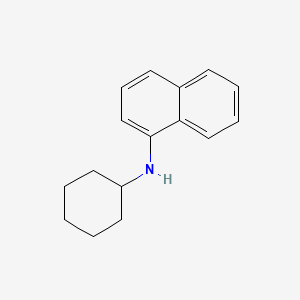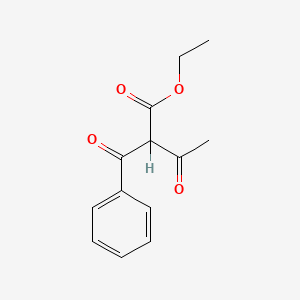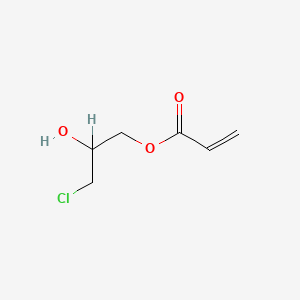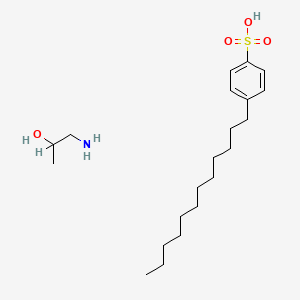
1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid is a chemical compound that combines benzenesulfonic acid with 1-amino-2-propanol in a 1:1 ratio. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol typically involves the sulfonation of dodecylbenzene with sulfur trioxide, followed by neutralization with 1-amino-2-propanol. The reaction conditions often include controlled temperatures and the use of continuous reactors, such as falling film reactors, to ensure efficient sulfonation and neutralization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors to maintain consistent quality and yield. The sulfonation process is carefully monitored to control the degree of sulfonation and to minimize side reactions. The final product is then purified and formulated for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acid compounds.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in industrial cleaning agents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic molecules. This interaction is facilitated by the hydrophobic dodecyl group and the hydrophilic sulfonic acid and amino groups, which enable the compound to form micelles and emulsify oils and other hydrophobic substances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (11): Similar in structure but uses 2-aminoethanol instead of 1-amino-2-propanol.
Benzenesulfonic acid, dodecyl-, compd. with triethanolamine (11): Uses triethanolamine as the neutralizing agent.
Benzenesulfonic acid, 4-dodecyl-, compd. with cyclohexanamine (11): Uses cyclohexanamine instead of 1-amino-2-propanol.
Uniqueness
The uniqueness of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol lies in its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering advantages in terms of solubility, emulsification, and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
54590-52-2 |
|---|---|
Molekularformel |
C21H39NO4S |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-3(5)2-4/h13-16H,2-12H2,1H3,(H,19,20,21);3,5H,2,4H2,1H3 |
InChI-Schlüssel |
AVRGWAZPWHQHGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CC(CN)O |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CC(CN)O |
| 54590-52-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


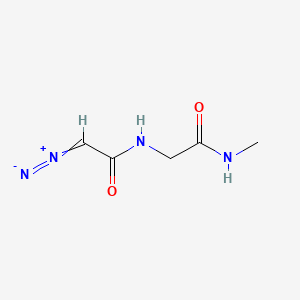
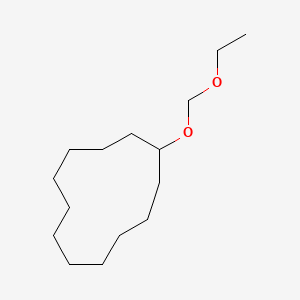
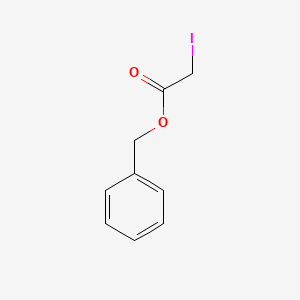
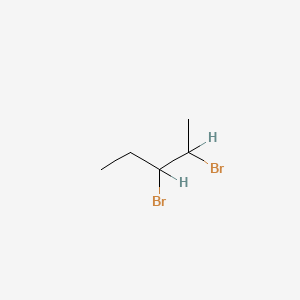
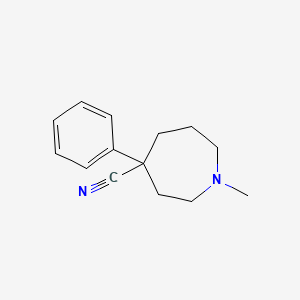
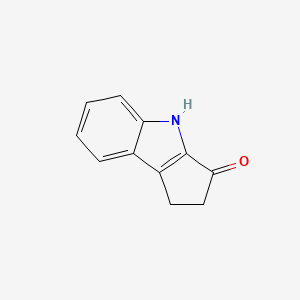
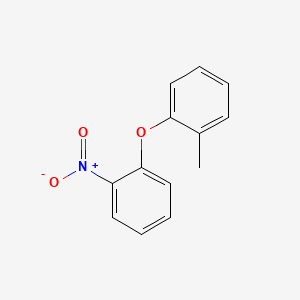
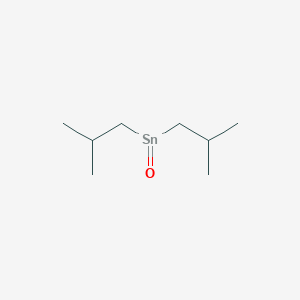
![1-[(1-HYDROXY-2-NAPHTHYL)CARBONYL]PIPERIDINE](/img/structure/B1620346.png)
